molecular formula C13H17F2NO B13333889 (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine

(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine

Cat. No.: B13333889
M. Wt: 241.28 g/mol
InChI Key: PIHFJOVPDSAKGY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-5-methylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 4-methoxy-5-methylbenzaldehyde is first converted into a difluoromethyl group through a difluoromethylation reaction.

    Cyclization: The intermediate is then subjected to a cyclization reaction with pyrrolidine under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale production may also employ continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(2-(Trifluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    2-(2-(Difluoromethyl)-4-hydroxy-5-methylphenyl)pyrrolidine: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both difluoromethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

IUPAC Name

(2S)-2-[2-(difluoromethyl)-4-methoxy-5-methylphenyl]pyrrolidine

InChI

InChI=1S/C13H17F2NO/c1-8-6-9(11-4-3-5-16-11)10(13(14)15)7-12(8)17-2/h6-7,11,13,16H,3-5H2,1-2H3/t11-/m0/s1

InChI Key

PIHFJOVPDSAKGY-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C(F)F)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1OC)C(F)F)C2CCCN2

Origin of Product

United States

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